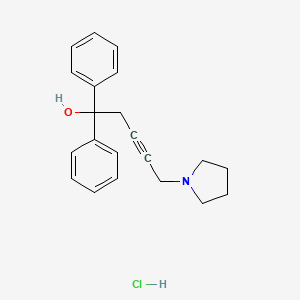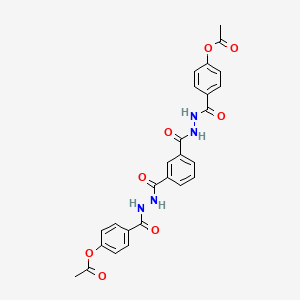
(5-bromo-2,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BDB or 3,4-methylenedioxy-2,5-dimethoxy-N-[(4-methoxy-3-phenyl)phenyl]ethanamine. BDB is a member of the phenethylamine class of compounds and has been found to have psychoactive properties.
Mécanisme D'action
BDB is believed to exert its psychoactive effects by acting as a serotonin releaser and reuptake inhibitor. This means that it increases the levels of serotonin in the brain by both releasing it from storage vesicles and preventing its reuptake by neurons. The increased levels of serotonin in the brain are thought to be responsible for the mood-altering effects of BDB.
Biochemical and Physiological Effects:
BDB has been found to have a range of biochemical and physiological effects. In addition to its effects on the serotonin system, BDB has been found to increase the levels of other neurotransmitters, including dopamine and norepinephrine. BDB has also been found to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those seen with other psychoactive compounds, such as MDMA and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDB in scientific research is its ability to selectively target the serotonin system. This allows researchers to study the role of serotonin in various physiological and pathological processes. However, one limitation of using BDB is its potential for abuse and its psychoactive effects. This means that researchers must take precautions to ensure the safety of their subjects and to prevent the misuse of BDB.
Orientations Futures
There are several future directions for research on BDB. One area of research is the development of new probes for studying the serotonin system in the brain. Researchers are also interested in studying the potential therapeutic applications of BDB, particularly in the treatment of mood disorders such as depression and anxiety. Finally, researchers are interested in developing new psychoactive compounds that have fewer side effects and a lower potential for abuse than BDB and other currently available compounds.
Méthodes De Synthèse
The synthesis of BDB involves the reaction of 3,4-methylenedioxyphenylacetone with 4-methoxy-3-biphenylamine in the presence of hydrobromic acid. The resulting product is then purified using various techniques, including chromatography.
Applications De Recherche Scientifique
BDB has been studied for its potential applications in scientific research. One area of research has been its potential use as a probe for studying the serotonin system in the brain. BDB has been found to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. By studying the interaction between BDB and the serotonin transporter, researchers hope to gain a better understanding of the role of serotonin in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3/c1-25-20-10-9-16(15-7-5-4-6-8-15)12-19(20)24-14-17-11-18(23)22(27-3)13-21(17)26-2/h4-13,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQMSDSZQYUFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)
![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)

![N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4884578.png)

![2-(4-bromophenoxy)-N-[2-(3,4-dimethylphenyl)-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4884598.png)

![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)

![N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)

![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)